4-Bromo-1-methyl-1H-indole-6-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Block

Choose this halogenated indole-6-carboxylic acid for its unique 4-bromo/6-COOH substitution pattern—enabling regioselective Suzuki couplings without ester deprotection. The N-methyl group improves metabolic stability, making it a superior scaffold for kinase inhibitor libraries. Unlike non-brominated analogs, the 4-bromo handle permits rapid diversification. Free carboxylic acid (TPSA 53.1 Ų) ensures aqueous solubility for biochemical assays. Purchase ≥98% purity for reliable R&D results.

Molecular Formula C10H8BrNO2
Molecular Weight 254.08 g/mol
CAS No. 1782217-26-8
Cat. No. B1380794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-methyl-1H-indole-6-carboxylic acid
CAS1782217-26-8
Molecular FormulaC10H8BrNO2
Molecular Weight254.08 g/mol
Structural Identifiers
SMILESCN1C=CC2=C1C=C(C=C2Br)C(=O)O
InChIInChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14)
InChIKeyVYAXCZJJLOTMNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-methyl-1H-indole-6-carboxylic Acid (CAS 1782217-26-8): Procurement-Grade Indole Building Block Profile


4-Bromo-1-methyl-1H-indole-6-carboxylic acid (CAS 1782217-26-8) is a halogenated indole-6-carboxylic acid derivative, characterized by a 4-bromo substituent and an N-methyl group. It serves primarily as a versatile heterocyclic building block for medicinal chemistry and organic synthesis, with a molecular weight of 254.08 g/mol [1]. The compound's unique combination of a bromine atom at the 4-position and a carboxylic acid at the 6-position of the N-methylindole core distinguishes it from its non-brominated and non-methylated analogs .

4-Bromo-1-methyl-1H-indole-6-carboxylic Acid: Why Analogs Are Not Interchangeable


The structural features of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid create a specific chemical space that cannot be replicated by simpler in-class analogs. The 4-bromo substituent is essential for enabling regioselective cross-coupling chemistry and tuning electronic properties, while the N-methyl group alters both the compound's steric profile and its interaction with biological targets compared to the parent 1H-indole scaffold . Substitution with a non-brominated analog, such as 1-methyl-1H-indole-6-carboxylic acid (CAS 202745-73-1), would completely alter the compound's reactivity in key transformations like Suzuki-Miyaura couplings. Similarly, using a methyl ester variant would require an additional deprotection step, impacting synthetic efficiency. The specific substitution pattern is therefore a critical determinant of performance in both synthesis and biological evaluation [1].

4-Bromo-1-methyl-1H-indole-6-carboxylic Acid: Quantitative Differentiation vs. Key Comparators


Synthetic Utility Comparison: 4-Bromo-1-methyl-1H-indole-6-carboxylic Acid vs. 4-Bromo-1H-indole-6-carboxylic Acid

The N-methylation of the indole nitrogen in the target compound is predicted to enhance its metabolic stability and alter its pharmacokinetic profile in drug discovery programs relative to the non-methylated analog 4-bromo-1H-indole-6-carboxylic acid (CAS 374633-27-9). While direct biological data is limited, the presence of the methyl group is a well-established strategy in medicinal chemistry to block a potential site of oxidative metabolism . The target compound (MW: 254.08) is a derivative of the parent 4-bromo-1H-indole-6-carboxylic acid (MW: 240.05) [1].

Medicinal Chemistry Organic Synthesis Building Block

Calculated Physicochemical Properties: 4-Bromo-1-methyl-1H-indole-6-carboxylic Acid vs. Methyl Ester Analog

The free carboxylic acid in the target compound offers distinct advantages in aqueous solubility and hydrogen-bonding capacity compared to its methyl ester analog, methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1). Computed properties show that the acid has a Topological Polar Surface Area (TPSA) of 53.1 Ų and two hydrogen bond donors, whereas the ester has a TPSA of 42.1 Ų and zero hydrogen bond donors [1][2]. This difference is critical for applications requiring aqueous compatibility, such as biochemical assays or formulations, and avoids the need for a hydrolysis step to reveal the active acid functionality.

Medicinal Chemistry Physicochemical Profiling Solubility

Purity Specifications for Reliable Research: 4-Bromo-1-methyl-1H-indole-6-carboxylic Acid

To ensure reproducibility in synthetic and biological studies, high chemical purity is paramount. The target compound is commercially available with a certified purity of 98% (HPLC) from multiple vendors . This high purity level minimizes the risk of confounding results from impurities, a critical factor for researchers comparing data across experiments or sourcing from different suppliers. While direct purity comparisons with other analogs are not applicable, the documented 98% purity provides a quantitative benchmark for procurement decisions, ensuring that researchers can reliably obtain material suitable for advanced applications.

Analytical Chemistry Quality Control Procurement

4-Bromo-1-methyl-1H-indole-6-carboxylic Acid: High-Value Application Scenarios for Scientific Procurement


Medicinal Chemistry Lead Optimization: Advanced Scaffold for Kinase Inhibitor Development

The compound's specific substitution pattern—combining a 4-bromo handle for cross-coupling and a 6-carboxylic acid for potential salt formation or target engagement—makes it an ideal scaffold for generating focused libraries of kinase inhibitors or other enzyme modulators. The N-methyl group is a common feature in clinically successful drugs and can improve metabolic stability .

Organic Synthesis: Regioselective Functionalization via Cross-Coupling

The 4-bromo substituent is a privileged site for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the indole core. The carboxylic acid group can be used as a directing group or protected for subsequent transformations, offering a flexible entry point into complex polycyclic structures .

Chemical Biology: Probe Development Requiring Aqueous Compatibility

The free carboxylic acid moiety confers higher aqueous solubility and hydrogen-bonding capacity (TPSA 53.1 Ų) compared to its ester analog [1]. This property makes it a superior choice for developing chemical probes intended for use in aqueous biochemical assays or cell-based experiments, bypassing the need for an ester hydrolysis step .

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